![molecular formula C21H13FN4O4S B3465030 3-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROBENZOYL)THIOUREA](/img/structure/B3465030.png)
3-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROBENZOYL)THIOUREA
Overview
Description
3-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects
Preparation Methods
The synthesis of 3-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROBENZOYL)THIOUREA typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used for the synthesis of benzoxazole derivatives in water under reflux conditions . The catalyst can be easily separated and reused for multiple runs with significant yields.
Chemical Reactions Analysis
3-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROBENZOYL)THIOUREA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of other complex molecules. . Its unique structure allows for functionalization, making it a valuable tool in drug discovery and development. Additionally, it has industrial applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt cellular processes . In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 3-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROBENZOYL)THIOUREA include other benzoxazole derivatives such as 3-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-1-(4-methylbenzoyl)thiourea These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN4O4S/c22-16-4-2-1-3-15(16)20-24-17-11-13(7-10-18(17)30-20)23-21(31)25-19(27)12-5-8-14(9-6-12)26(28)29/h1-11H,(H2,23,25,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMTXPXPOILXEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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